2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid is a complex organic compound that features both azo and naphthalene sulfonic acid groups. This compound is notable for its vibrant color properties, making it a valuable component in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This intermediate is then coupled with a naphthalene derivative under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the naphthalene derivative. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances the compound’s solubility and binding affinity to various substrates. These interactions facilitate its use in dyeing and staining applications.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Methyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid
- 2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1-sulphonic acid
Uniqueness
Compared to similar compounds, 2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid is unique due to its specific structural configuration, which imparts distinct color properties and enhances its stability in various applications. The presence of both azo and naphthalene sulfonic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in multiple fields.
Properties
CAS No. |
93923-65-0 |
---|---|
Molecular Formula |
C18H17N3O5S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H17N3O5S/c1-3-21-15(22)10-11(2)16(18(21)23)20-19-14-9-8-12-6-4-5-7-13(12)17(14)27(24,25)26/h4-10,23H,3H2,1-2H3,(H,24,25,26) |
InChI Key |
KIDCCTGQAHAUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C(=C1O)N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.